
2H-Benzimidazol-2-one, 1,3-dihydro-6-chloro-1-(2-naphthalenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Benzimidazol-2-one, 1,3-dihydro-6-chloro-1-(2-naphthalenyl)- is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are used in various pharmaceutical applications. The compound’s structure includes a benzimidazole core with a chlorine atom at the 6th position and a naphthalene group attached to the 1st position, making it a unique and potentially valuable molecule in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Benzimidazol-2-one, 1,3-dihydro-6-chloro-1-(2-naphthalenyl)- can be achieved through several methods. One common approach involves the Curtius reaction, where anthranilic acids or phthalic anhydrides are used as starting materials. For instance, the synthesis of 4,6-dichlorobenzimidazolin-2-one can be achieved through a Curtius reaction starting from 2-amino-4,6-dichlorobenzoic acid, using diphenylphosphoryl azide (DPPA) as a reagent .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as Pd(II) mesylate, can provide complete control of regioselectivity and good yields from readily available starting materials .
Análisis De Reacciones Químicas
Types of Reactions
2H-Benzimidazol-2-one, 1,3-dihydro-6-chloro-1-(2-naphthalenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the benzimidazole core.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional functional groups, while substitution reactions can produce a variety of substituted benzimidazoles.
Aplicaciones Científicas De Investigación
2H-Benzimidazol-2-one, 1,3-dihydro-6-chloro-1-(2-naphthalenyl)- has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Exhibits various biological effects, including antibacterial and antifungal activities.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of 2H-Benzimidazol-2-one, 1,3-dihydro-6-chloro-1-(2-naphthalenyl)- involves its interaction with specific molecular targets and pathways. Benzimidazoles are known to inhibit tubulin polymerization, which affects cell division and can lead to antiproliferative effects . The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity and leading to its diverse biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one: Similar in structure but with a different substituent at the 1st position.
5-Chloro-1-(piperidin-4-yl)-1,3-dihydro-2H-benzimidazol-2-one: Contains a piperidine group instead of a naphthalene group.
1-Isopropenyl-2-benzimidazolidinone: Features an isopropenyl group at the 1st position.
Uniqueness
2H-Benzimidazol-2-one, 1,3-dihydro-6-chloro-1-(2-naphthalenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the naphthalene group enhances its potential as a pharmacophore, making it a valuable compound for drug development and other scientific research applications.
Propiedades
Número CAS |
79759-76-5 |
|---|---|
Fórmula molecular |
C17H11ClN2O |
Peso molecular |
294.7 g/mol |
Nombre IUPAC |
5-chloro-3-naphthalen-2-yl-1H-benzimidazol-2-one |
InChI |
InChI=1S/C17H11ClN2O/c18-13-6-8-15-16(10-13)20(17(21)19-15)14-7-5-11-3-1-2-4-12(11)9-14/h1-10H,(H,19,21) |
Clave InChI |
YWLCQQNTSQRXNP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C(C=CC2=C1)N3C4=C(C=CC(=C4)Cl)NC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


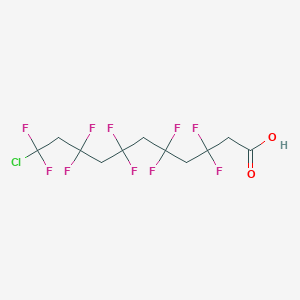
![4-[3-(1H-Pyrazol-1-yl)propoxy]phenol](/img/structure/B14439104.png)
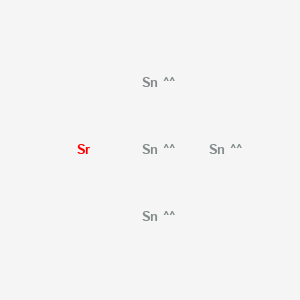
![Silane, [1-cyclooctene-1,2-diylbis(oxy)]bis[trimethyl-](/img/structure/B14439124.png)
![2-[(2-Butoxyethoxy)methyl]-1,4,7,10,13-pentaoxacyclopentadecane](/img/structure/B14439133.png)


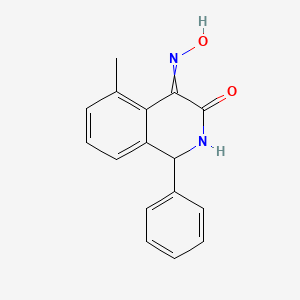

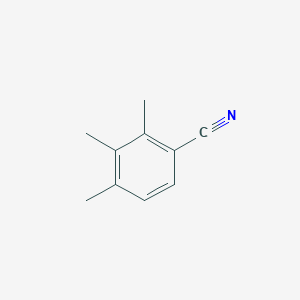
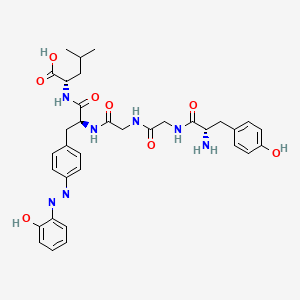
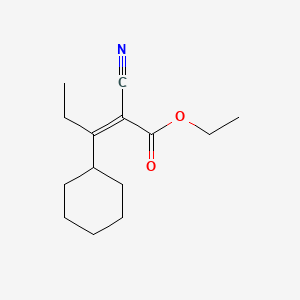
![5-[(2-Cyanoaziridin-1-yl)methyl]furan-2-carboxylic acid](/img/structure/B14439178.png)

